molecular formula C14H24Cl2N2O B1439259 {2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride CAS No. 1185303-92-7

{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride

Cat. No.: B1439259
CAS No.: 1185303-92-7
M. Wt: 307.3 g/mol
InChI Key: UTPJOLPDLRLIIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride is a chemical compound with the molecular formula C14H24Cl2N2O. It is commonly used in proteomics research and has various applications in scientific studies .

Preparation Methods

The synthesis of {2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride involves several steps. One common method includes the reaction of 2-(piperidin-1-ylmethyl)phenol with 2-chloroethylamine hydrochloride under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency .

Chemical Reactions Analysis

{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of {2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-[2-(piperidin-1-ylmethyl)phenoxy]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.2ClH/c15-8-11-17-14-7-3-2-6-13(14)12-16-9-4-1-5-10-16;;/h2-3,6-7H,1,4-5,8-12,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPJOLPDLRLIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2OCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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